molecular formula C11H14BrNO2 B14074600 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one

1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one

Cat. No.: B14074600
M. Wt: 272.14 g/mol
InChI Key: RVWZZEAOVSWGFY-UHFFFAOYSA-N
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Description

1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C11H14BrNO2. This compound is of interest due to its unique structural features, which include an amino group, an ethoxy group, and a bromopropanone moiety. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-6-ethoxyphenyl)propan-2-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one depends on its interaction with molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-6-ethoxyphenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Amino-6-ethoxybenzothiazole: Contains a benzothiazole ring, offering different reactivity and biological properties.

    2-Amino-6-ethoxybenzothiazolium diphenylacetate: A derivative with enhanced optical properties for use in optoelectronics.

Uniqueness

1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(2-amino-6-ethoxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-4-8(13)11(10)9(14)6-7-12/h3-5H,2,6-7,13H2,1H3

InChI Key

RVWZZEAOVSWGFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)CCBr)N

Origin of Product

United States

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